Cas no 75816-15-8 (3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid)

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- DL-Tryptophan, N-acetyl-5-bromo-
- Ac-DL-5-BromoTryptophan
- 3-(5-Bromo-1h-indol-3-yl)-2-acetamidopropanoic acid
- MFCD09756739
- SY195558
- 75816-15-8
- EN300-85119
- ADA81615
- AKOS033206921
- SY301169
- 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid
- 2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid
- N-Acetyl-5-bromo-DL-tryptophan
- 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoicacid
- 114872-74-1
- Z1255605965
- N-Acetyl-5-bromo-L-tryptophan
-
- MDL: MFCD09756739
- インチ: InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)
- InChIKey: IMYCFTBQVUCEKW-UHFFFAOYSA-N
- ほほえんだ: CC(=O)NC(Cc1c[nH]c2ccc(Br)cc12)C(O)=O
計算された属性
- せいみつぶんしりょう: 324.01095Da
- どういたいしつりょう: 324.01095Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 82.2Ų
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-85119-0.1g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 0.1g |
$301.0 | 2024-05-21 | |
Ambeed | A1137034-1g |
3-(5-Bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 1g |
$627.0 | 2024-04-17 | |
Enamine | EN300-85119-0.05g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 0.05g |
$202.0 | 2024-05-21 | |
Enamine | EN300-85119-1.0g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 1.0g |
$871.0 | 2024-05-21 | |
Enamine | EN300-85119-2.5g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 2.5g |
$1707.0 | 2024-05-21 | |
Enamine | EN300-85119-1g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 1g |
$871.0 | 2023-09-02 | |
Enamine | EN300-85119-10g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 10g |
$3746.0 | 2023-09-02 | |
Aaron | AR01ALHQ-10g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 10g |
$5176.00 | 2023-12-14 | |
Aaron | AR01ALHQ-1g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 1g |
$1223.00 | 2025-02-11 | |
A2B Chem LLC | AV72930-2.5g |
3-(5-Bromo-1h-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 2.5g |
$1832.00 | 2024-04-19 |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acidに関する追加情報
Recent Advances in the Study of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid (CAS: 75816-15-8)
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid (CAS: 75816-15-8) is a brominated indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in the field of chemical biology and pharmaceutical research.
Recent studies have highlighted the role of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid as a key intermediate in the synthesis of bioactive molecules. Its indole core, a privileged scaffold in medicinal chemistry, is known to interact with various biological targets, including enzymes and receptors. The bromine substitution at the 5-position of the indole ring enhances its reactivity and binding affinity, making it a valuable building block for the development of novel therapeutic agents. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting protein kinases and other enzymes involved in disease pathways.
One of the most notable advancements in the study of this compound is its application in cancer research. In vitro and in vivo studies have demonstrated that derivatives of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid exhibit potent antiproliferative effects against various cancer cell lines. Mechanistic investigations revealed that these compounds induce apoptosis and inhibit cell cycle progression by modulating key signaling pathways. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of analogs derived from this compound showed significant activity against breast cancer cells, with IC50 values in the low micromolar range.
In addition to its anticancer properties, 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid has also been explored for its potential in treating neurodegenerative diseases. The indole moiety is known to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development. Preliminary studies have indicated that this compound and its derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects in models of Alzheimer's and Parkinson's diseases. These findings open new avenues for the development of therapies targeting CNS disorders.
The synthetic accessibility of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid has been another area of focus. Recent advancements in organic synthesis have enabled the efficient production of this compound and its derivatives with high yields and purity. Green chemistry approaches, such as the use of catalytic methods and environmentally friendly solvents, have been employed to optimize the synthesis process. These improvements not only enhance the scalability of production but also align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Despite the promising results, challenges remain in the development of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate the preclinical findings into clinical applications.
In conclusion, 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid (CAS: 75816-15-8) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its diverse biological activities, coupled with advancements in synthetic methodologies, underscore its potential as a lead compound for the development of novel therapeutics. Continued research and innovation in this area are expected to yield significant contributions to the treatment of cancer, neurodegenerative diseases, and other medical conditions.
75816-15-8 (3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid) 関連製品
- 2247106-65-4(N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide)
- 50356-03-1(Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-)
- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 2098154-50-6((E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one)
- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)
- 1803897-74-6(6-Hydroxy-1H-benzimidazole-5-acetic acid)
- 1250149-45-1(2-{(2-bromocycloheptyl)oxymethyl}oxane)
- 1361601-32-2(2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)
- 2171441-28-2((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid)
- 1234918-81-0(7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide)
